2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyclohexylureido Group: This step involves the reaction of cyclohexyl isocyanate with an amine group on the thiazole ring to form the cyclohexylureido moiety.
Attachment of the Trifluoromethylphenyl Group: The final step includes the acylation of the thiazole ring with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the trifluoromethylphenyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclohexylureido group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide imparts unique electronic properties, making it more lipophilic and potentially enhancing its interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)12-6-8-14(9-7-12)23-16(27)10-15-11-29-18(25-15)26-17(28)24-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,23,27)(H2,24,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOAQOAKHGMPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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